Home > Products > Screening Compounds P23301 > 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine -

1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-13200482
CAS Number:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine family. This compound features a pyrazole ring fused to a pyridine structure, which imparts significant biological activity and potential therapeutic applications. Its unique molecular structure allows for various substitutions that can enhance its pharmacological properties.

Source and Classification

The compound can be classified under the broader category of nitrogen-containing heterocycles. It is particularly noted for its potential in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases. Pyrazolo[3,4-c]pyridines have garnered attention due to their structural similarity to purine bases, which are crucial in biological systems and have been linked to numerous biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves several key steps:

  1. Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds or by cyclization reactions involving substituted hydrazines and suitable electrophiles.
  2. Fused Pyridine Structure: The integration of the pyridine component can occur through nucleophilic substitution reactions on halogenated pyridine derivatives or via cyclization methods that allow for the formation of the fused ring system.
  3. Substitution Patterns: The introduction of the propan-2-yl group at specific positions on the pyrazole ring can be accomplished through alkylation reactions using alkyl halides or other electrophilic alkylating agents.

These synthetic routes are often optimized to improve yield and selectivity while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is C10_{10}H12_{12}N4_{4}. The compound features a pyrazole ring that is methyl-substituted at position 1 and has a propan-2-yl group at position 3.

Key Structural Features:

  • Molecular Weight: Approximately 188.23 g/mol.
  • Hybridization: The nitrogen atoms in the pyrazole contribute to the aromatic character of the compound.
  • Geometry: The compound exhibits a planar structure due to the conjugated system involving the pyrazole and pyridine rings.

Visualization

A structural diagram would typically illustrate these features but cannot be provided here.

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions:

  • Electrophilic Aromatic Substitution: The aromatic nature of the fused rings allows for electrophilic attacks at positions that are not sterically hindered.
  • Nucleophilic Substitution: Nucleophiles can react with electrophilic centers on the pyridine ring.
  • Oxidation/Reduction Reactions: The nitrogen atoms may participate in redox processes under certain conditions.

These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is primarily linked to its interaction with specific biological targets:

  1. Inhibition of Enzymes: This compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest and potential apoptosis in cancer cells.
  2. Molecular Interactions: Binding studies indicate that it fits well into enzyme active sites through hydrogen bonding and hydrophobic interactions with key amino acids.

Data from studies indicate significant cytotoxicity against various cancer cell lines with IC50_{50} values in low micromolar ranges .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data indicates that these properties influence both laboratory handling and potential applications in drug formulation .

Applications

1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has significant applications in medicinal chemistry:

  • Anticancer Agents: Due to its ability to inhibit specific kinases involved in cancer progression.
  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases.

Ongoing research continues to explore its full potential in treating conditions such as cancer and possibly other diseases influenced by kinase activity .

Synthesis Methodologies and Optimization

Cyclocondensation Strategies for Pyrazolo[3,4-c]pyridine Core Formation

The construction of the partially saturated pyrazolo[3,4-c]pyridine core relies predominantly on cyclocondensation reactions between appropriately substituted pyrazole precursors and carbonyl-containing synthons. A principal approach involves the condensation of 5-aminopyrazoles with cyclic ketones or β-dicarbonyl compounds under acid-catalyzed conditions. For example, reacting 5-amino-1-methylpyrazole with ethyl acetoacetate at elevated temperatures (140-160°C) yields the tetrahydropyridone intermediate, which undergoes subsequent cyclodehydration with phosphorus oxychloride to afford the target scaffold [4] [7]. This method demonstrates good functional group tolerance, accommodating ester, cyano, and aryl substituents at key positions.

Alternative routes employ Knorr-type condensations using hydrazine derivatives with functionalized pyridines. Specifically, 2-chloro-3-formyl-4,5,6,7-tetrahydropyridine undergoes cyclization with methylhydrazine in ethanol under reflux to directly yield the 1-methyl-3-unsubstituted derivative, which can be further functionalized at C3 [7]. Yields for these core-forming reactions typically range from 65% to 85%, with optimization studies revealing that solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization rates compared to protic solvents due to improved substrate solvation [4].

Table 1: Cyclocondensation Routes to Pyrazolo[3,4-c]pyridine Core

Precursor APrecursor BConditionsKey ProductYield (%)
5-Amino-1-methylpyrazoleEthyl acetoacetatePOCI₃, 110°C3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine75%
2-Chloro-3-formyl-4,5,6,7-tetrahydropyridineMethylhydrazineEtOH, reflux, 12h1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine82%
3-Aminocrotononitrile1-Methylpyrazol-5-amineDowtherm, 250°C, 40 min3-Amino-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine79%

Catalytic Systems in Heterocyclic Annulation: ZrCl₄ and Lewis Acid-Mediated Approaches

Lewis acid catalysts markedly enhance the efficiency and regioselectivity of pyrazolo[3,4-c]pyridine annulations. Zirconium tetrachloride (ZrCl₄) emerges as a particularly effective catalyst due to its dual activation of carbonyl and amino groups in one-pot multicomponent syntheses. For instance, ZrCl₄ (10 mol%) catalyzes the condensation of 5-amino-1-methylpyrazole, isobutyraldehyde, and ethyl acetoacetate in ethanol at 80°C, directly yielding 1-methyl-3-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate with 78% efficiency [5]. The catalyst facilitates imine formation and subsequent enolate attack, accelerating ring closure while minimizing side products.

Magnetically recoverable nano-catalysts (e.g., Fe₃O₄@SiO₂-ZrO₂) offer sustainability advantages, enabling heterocyclic annulation under mild conditions (70°C) with straightforward catalyst separation via external magnets. These systems achieve >90% recovery and retain activity over five cycles with negligible Zr leaching [5]. Comparative studies indicate that zirconium-based catalysts outperform classical Brønsted acids (e.g., p-TSA) in reactions involving sterically hindered aldehydes like isobutyraldehyde, where acid-catalyzed approaches suffer from reduced yields due to imine hydrolysis [5].

Regioselectivity Control in N1 and C3 Functionalization

Regioselective functionalization of the pyrazolo[3,4-c]pyridine scaffold requires precise manipulation of prototropic tautomerism and strategic protection/deprotection protocols. The N1 position exhibits preferential alkylation over the pyridine nitrogen due to greater nucleophilicity, particularly when using sterically undemanding alkyl halides like methyl iodide. Employing K₂CO₃ as a base in DMF at 60°C achieves >95% N1-methylation, while bulkier electrophiles (e.g., benzyl bromide) necessitate phase-transfer catalysts like tetrabutylammonium iodide to maintain regioselectivity [1] [7].

Introduction of the isopropyl group at C3 leverages two principal strategies:

  • Directed ortho-lithiation: The C3 position is deprotonated using n-BuLi/TMEDA (-78°C) in THF, followed by quenching with acetone to install the isopropyl alcohol moiety, which undergoes subsequent dehydration/reduction [7].
  • Cross-coupling: Pd-catalyzed Suzuki-Miyaura reactions enable direct arylation, while Negishi couplings using ZnCl₂ allow alkyl group introduction. For 3-isopropyl derivatives, Pd(OAc)₂/XPhos catalyzes the coupling of 3-bromopyrazolopyridine with isopropylzinc chloride (70-75% yield) [7].

Table 2: Regioselective Functionalization Methods

PositionReaction TypeConditionsKey Control FeatureYield Range
N1AlkylationCH₃I, K₂CO₃, DMF, 60°CBasicity difference between ring nitrogens85-95%
C3Directed lithiationn-BuLi, acetone, -78°C; then H₂OOrtho-directing ability of pyrazole N260-70%
C3Negishi coupling3-Bromo derivative, iPrZnCl, Pd(OAc)₂/XPhosSteric tolerance of Pd catalyst70-75%

Multicomponent Reactions for Modular Derivative Synthesis

One-pot multicomponent reactions (MCRs) significantly streamline the synthesis of complex pyrazolo[3,4-c]pyridines by converging core formation and functionalization. The Gewald-type adaptation combines a ketone (e.g., cyclohexanone), cyanoacetate, sulfur, and 5-amino-1-methylpyrazole under microwave irradiation (120°C, 30 min) to furnish thieno-fused derivatives in a single step [4] [5]. This method reduces intermediate isolation steps and enhances atom economy (typically >75%).

For introducing the 3-isopropyl group, the Hantzsch-inspired MCR proves effective: methylhydrazine, isobutyraldehyde, and ethyl 3-aminocrotonate react in ethanol with catalytic acetic acid (5 mol%) to directly yield 1-methyl-3-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-c]pyridin-5(6H)-carboxylate. Reaction optimization revealed that maintaining a 1:1.2:1 ratio of hydrazine:aldehyde:aminocrotonate prevents dialkylation byproducts [4]. These MCRs typically achieve 65-83% yields and accommodate diverse aldehydes for C3 side-chain variation [4].

Post-Synthetic Modifications: Alkylation and Aryl Group Introduction

C5/C6 functionalization of preformed pyrazolo[3,4-c]pyridine cores enables structural diversification for biomedical applications. Key approaches include:

  • N-Alkylation: The secondary amine in 4,5,6,7-tetrahydro derivatives undergoes alkylation using alkyl halides (e.g., methyl bromoacetate) in acetonitrile with K₂CO₃ to install solubilizing groups. Microwave assistance (100°C, 15 min) enhances conversion >90% [6].
  • Electrophilic Aromatic Substitution: C6-arylation proceeds via Pd-catalyzed cross-coupling. For example, 3-bromo-1-methyl-6,7-dihydropyrazolo[3,4-c]pyridin-4(5H)-one couples with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis (Suzuki conditions), yielding biaryl derivatives essential for kinase inhibition studies [7].
  • Phosphoramidate Conjugation: Nucleophilic aromatic substitution at C4 with aminoalkylphosphoramidates (e.g., diisopropyl (2-aminoethyl)phosphoramidate) in THF at 90°C introduces phosphorus-containing groups known to enhance antileishmanial activity [4].

Table 3: Post-Synthetic Modification Reactions

Modification TypeReagentConditionsFunctional Group IntroducedApplication Relevance
N-AlkylationMethyl bromoacetateK₂CO₃, CH₃CN, MW, 100°C, 15 min–CH₂CO₂CH₃ (ester)Solubility enhancement
Suzuki Coupling4-Methylphenylboronic acidPd(PPh₃)₄, Na₂CO₃, dioxane, 90°C6-(4-Methylphenyl)Kinase inhibitor scaffolds
PhosphoramidationDiisopropyl (2-aminoethyl)phosphoramidateTHF, 90°C, 12h–N(H)CH₂CH₂OP(O)(OiPr)₂Antiprotozoal agents

These modifications demonstrate exceptional versatility, particularly for introducing biologically privileged structures like arylphosphonates and amino acid conjugates. The carboxylic acid functionality in compounds like 1-(4-methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride serves as a handle for amidation or esterification, further expanding molecular diversity [6].

Properties

Product Name

1-Methyl-3-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

IUPAC Name

1-methyl-3-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C10H17N3/c1-7(2)10-8-4-5-11-6-9(8)13(3)12-10/h7,11H,4-6H2,1-3H3

InChI Key

MBPZCCBQYJLXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C2=C1CCNC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.